molecular formula C25H19ClF4N2O3 B10921394 4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No.: B10921394
M. Wt: 506.9 g/mol
InChI Key: AHFAIKVIZAHFKC-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the difluoromethoxy groups: This step may involve the use of difluoromethoxybenzene derivatives and appropriate coupling reagents.

    Addition of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar compounds to 4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H19ClF4N2O3

Molecular Weight

506.9 g/mol

IUPAC Name

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H19ClF4N2O3/c1-33-18-10-8-15(9-11-18)14-32-23(17-5-3-7-20(13-17)35-25(29)30)21(26)22(31-32)16-4-2-6-19(12-16)34-24(27)28/h2-13,24-25H,14H2,1H3

InChI Key

AHFAIKVIZAHFKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)OC(F)F)Cl)C4=CC(=CC=C4)OC(F)F

Origin of Product

United States

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